

# Certepetide (CEND-1): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Certepetide |           |
| Cat. No.:            | B12397668   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Certepetide, also known as CEND-1 and formerly as iRGD, is a first-in-class cyclic nonapeptide currently under investigation as a tumor-penetrating agent to enhance the efficacy of co-administered anti-cancer therapies. Its discovery stemmed from research into tumor-homing peptides, leading to the identification of a unique dual-receptor targeting mechanism. Certepetide first binds to αν integrins, which are overexpressed on tumor endothelial cells, and is subsequently cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif that then binds to neuropilin-1 (NRP-1), activating a transport pathway that increases the permeability of the tumor microenvironment to co-administered drugs. Preclinical studies have demonstrated its ability to significantly enhance the intra-tumoral concentration and efficacy of various chemotherapeutic agents in a range of solid tumor models. Clinical trials, particularly in metastatic pancreatic ductal adenocarcinoma (mPDAC), have shown promising results, with a favorable safety profile and encouraging signs of antitumor activity when combined with standard-of-care chemotherapy. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of Certepetide.

# **Discovery and Scientific Rationale**

The development of **Certepetide** originated from the work of Dr. Erkki Ruoslahti and colleagues in the field of tumor-targeting peptides. The initial research focused on identifying

## Foundational & Exploratory





peptides that could selectively home to tumors. Through in vivo phage display screening in tumor-bearing mice, a cyclic peptide with the sequence CRGDKGPDC, termed iRGD, was identified.[1][2] This peptide demonstrated a remarkable ability to not only target tumor vasculature but also to penetrate deep into the extravascular tumor tissue.[1][2]

The key innovation behind iRGD, and subsequently **Certepetide**, is its sequential, multi-step targeting mechanism. Unlike traditional RGD peptides that only bind to integrins on the surface of tumor blood vessels, iRGD was found to undergo a proteolytic cleavage in the tumor microenvironment. This cleavage event is critical as it unmasks a C-terminal R/KXXR/K motif, known as a CendR motif.[3] This newly exposed motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors. The binding to NRP-1 is the crucial second step that triggers a transient increase in vascular and tissue permeability, effectively creating a conduit for the enhanced delivery of co-administered therapeutic agents into the tumor parenchyma.

### **Mechanism of Action**

The mechanism of action of **Certepetide** can be summarized in a three-step process:

- Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the cyclic structure of **Certepetide** recognizes and binds to ανβ3 and ανβ5 integrins, which are selectively upregulated on the surface of endothelial cells within the tumor vasculature.
- Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, Certepetide is
  cleaved by tumor-associated proteases, such as urokinase-type plasminogen activator (uPA)
  and certain matrix metalloproteinases (MMPs), which are abundant in the tumor
  microenvironment. This cleavage exposes the CendR motif (CRGDK/R) at the C-terminus of
  the peptide.
- Neuropilin-1 Binding and Enhanced Permeability: The exposed CendR motif then binds to neuropilin-1 (NRP-1). This interaction activates a temporary, localized increase in macropinocytosis and other transport pathways across the endothelial barrier and through the tumor tissue. This "activated transport" allows for a significant influx of co-administered anti-cancer drugs into the tumor, increasing their concentration at the site of action.



This dual-targeting mechanism provides a high degree of tumor specificity, as both  $\alpha v$  integrins and the necessary proteases are predominantly found in the tumor microenvironment, thus minimizing off-target effects.



Click to download full resolution via product page

Figure 1: Certepetide (CEND-1) Signaling Pathway.

# **Preclinical Development**

A substantial body of preclinical research has validated the mechanism of action and therapeutic potential of **Certepetide** (as iRGD) in various solid tumor models.

## **In Vitro Studies**

 Cell Migration and Invasion Assays: In vitro studies demonstrated that the CendR motif of iRGD could inhibit the migration of tumor cells in a neuropilin-1 dependent manner, suggesting a potential anti-metastatic effect.

#### In Vivo Studies

- Tumor Penetration and Drug Accumulation: Key in vivo experiments in mice bearing various human tumor xenografts (including prostate, breast, and pancreatic cancer) showed that coadministration of iRGD significantly enhanced the accumulation of fluorescently labeled dextrans and chemotherapeutic drugs like doxorubicin within the tumor tissue. One study reported an approximately threefold increase in the accumulation of co-administered Evans blue dye in tumors.
- Enhanced Anti-Tumor Efficacy: The increased drug accumulation translated to improved therapeutic outcomes. Co-administration of iRGD with various chemotherapies resulted in



greater tumor growth inhibition and prolonged survival in animal models compared to chemotherapy alone.

Pharmacokinetics: Preclinical pharmacokinetic studies in mice, rats, dogs, and monkeys
have been conducted. In mice, the plasma half-life of CEND-1 was approximately 25
minutes. Despite this relatively short half-life, the tumor penetration effect was observed to
last for at least 24 hours after a single injection.

**Preclinical Data Summary** 

| Study Type           | Cancer Model                                    | Key Finding                                                      | Quantitative<br>Result | Reference |
|----------------------|-------------------------------------------------|------------------------------------------------------------------|------------------------|-----------|
| In Vivo              | Prostate Cancer<br>(PC-3)                       | Enhanced doxorubicin accumulation in tumors                      | Not specified          |           |
| In Vivo              | Breast Cancer<br>(BT474)                        | Slight reduction<br>in tumor growth<br>with nab-<br>paclitaxel   | Not specified          |           |
| In Vivo              | Pancreatic Cancer (Patient- derived xenografts) | Effective drug accumulation and tumor reduction with gemcitabine | Not specified          | _         |
| In Vivo              | Various solid<br>tumors                         | Increased tumor accumulation of Evans blue dye                   | ~3-fold increase       |           |
| Pharmacokinetic<br>s | Mice                                            | Plasma half-life<br>of CEND-1                                    | ~25 minutes            |           |
| Pharmacokinetic<br>s | Rats                                            | Plasma half-life<br>of CEND-1                                    | ~30 minutes            | _         |
| Pharmacokinetic<br>s | Dogs                                            | Plasma half-life<br>of CEND-1                                    | ~40 minutes            |           |



# **Clinical Development**

The promising preclinical data led to the clinical development of **Certepetide** (CEND-1), with a primary focus on metastatic pancreatic ductal adenocarcinoma (mPDAC), a notoriously difficult-to-treat cancer with a dense stromal barrier that limits drug penetration.

## **Phase 1 Clinical Trial (NCT03517176)**

A first-in-human, open-label, multicenter Phase 1 study was conducted in Australia to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of CEND-1 in combination with gemcitabine and nab-paclitaxel in patients with previously untreated mPDAC.

#### Experimental Protocol:

- Study Design: The trial consisted of a dose-escalation phase followed by an expansion phase.
- Patient Population: Patients with histologically confirmed metastatic pancreatic ductal adenocarcinoma who had not received prior chemotherapy for metastatic disease.
- Treatment Regimen: Patients received CEND-1 as an intravenous infusion on days 1, 8, and 15 of a 28-day cycle, in combination with standard doses of gemcitabine (1000 mg/m²) and nab-paclitaxel (125 mg/m²). The dose of CEND-1 was escalated in different cohorts.

#### **Key Findings:**

- Safety and Tolerability: The combination of CEND-1 with gemcitabine and nab-paclitaxel was
  well-tolerated, with no dose-limiting toxicities observed. The adverse event profile was
  generally consistent with that of gemcitabine and nab-paclitaxel alone.
- Pharmacokinetics: In patients, the plasma half-life of CEND-1 was approximately 2 hours.
- Efficacy: The study showed encouraging signs of anti-tumor activity.



| Efficacy Endpoint                         | Result           | Reference |
|-------------------------------------------|------------------|-----------|
| Overall Response Rate (ORR)               | 59%              | _         |
| Disease Control Rate (DCR)                | Not specified    |           |
| Median Progression-Free<br>Survival (PFS) | 8.8 - 9.7 months | _         |
| Median Overall Survival (OS)              | 13.2 months      | -         |

# **Ongoing and Future Clinical Trials**

The positive results from the Phase 1 trial have prompted further clinical investigation of **Certepetide**.

- Phase 2 ASCEND Trial (NCT05042128): A randomized, double-blind, placebo-controlled
   Phase 2 trial is currently underway to further evaluate the efficacy and safety of Certepetide
   in combination with gemcitabine and nab-paclitaxel in patients with mPDAC.
- Phase 1/2a CENDIFOX Trial (NCT05121038): This trial is evaluating CEND-1 in combination
  with FOLFIRINOX as a neoadjuvant therapy for resectable or borderline resectable
  pancreatic, colorectal, and appendiceal cancers. Preliminary results in the pancreatic cancer
  cohort showed an R0 resection rate of 50% and a 2-year overall survival rate of 60%.





Click to download full resolution via product page

Figure 2: Workflow of the Phase 1 Clinical Trial (NCT03517176).



#### **Future Directions and Conclusion**

Certepetide (CEND-1) represents a novel and promising approach to cancer therapy by addressing the critical challenge of drug delivery to solid tumors. Its unique, tumor-specific mechanism of action allows for the enhanced penetration of a wide range of co-administered anti-cancer agents, potentially improving their efficacy and therapeutic index. The encouraging results from early clinical trials in metastatic pancreatic cancer have paved the way for further investigation in this and other solid tumors. Ongoing and future studies will be crucial in defining the role of Certepetide in the oncology treatment landscape and its potential to improve outcomes for patients with difficult-to-treat cancers. The ability of Certepetide to modulate the tumor microenvironment may also hold promise for combination with other therapeutic modalities, including immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tumor-Penetrating iRGD Peptide Inhibits Metastasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted drug delivery using iRGD peptide for solid cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- To cite this document: BenchChem. [Certepetide (CEND-1): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397668#discovery-and-development-history-of-certepetide-cend-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com